

Physical and chemical properties of 3-Isopropenylcyclohexanone

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Compound of Interest

Compound Name: 3-Isopropenylcyclohexanone

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An In-depth Technical Guide to 3-Isopropenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Isopropenylcyclohexanone**, a specialty ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of data in public databases, this guide primarily draws from a seminal publication in the Journal of Organic Chemistry that details its synthesis and initial characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **3- Isopropenylcyclohexanone**. This data is essential for handling, characterization, and application of the compound in a laboratory setting.



Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	Calculated
Molecular Weight	138.21 g/mol	Calculated
Boiling Point	98-99 °C at 15 mm Hg	[1]
Refractive Index (n ²⁵ D)	1.4855	[1]
Density	Not Reported	
Solubility	Not Reported	_
Appearance	Not Reported	

Synthesis of 3-Isopropenylcyclohexanone

The synthesis of **3-Isopropenylcyclohexanone** was achieved through the Wittig reaction, a powerful method for olefination of ketones and aldehydes. The experimental protocol detailed below is based on the work of House, Latham, and Slater.

Experimental Protocol: Wittig Reaction for the Synthesis of 3-Isopropenylcyclohexanone

Materials:

- 3-Acetylcyclohexanone
- Methyltriphenylphosphonium bromide
- n-Butyllithium in hexane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:



- A solution of the ylide from methyltriphenylphosphonium bromide is prepared by reacting it
 with n-butyllithium in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or
 argon).
- The solution of 3-acetylcyclohexanone in anhydrous diethyl ether is then added dropwise to the stirred ylide solution at room temperature.
- The reaction mixture is stirred for a specified period to ensure complete reaction.
- The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the resulting residue is distilled to afford pure **3-Isopropenylcyclohexanone**.

For a detailed, step-by-step procedure, please refer to the original publication: House, H. O.; Latham, R. A.; Slater, C. D. J. Org. Chem. 1966, 31 (8), 2667–2669.

Chemical Reactivity and Potential Applications

The chemical structure of **3-Isopropenylcyclohexanone**, featuring both a ketone and an isopropenyl group, suggests a rich and versatile reactivity profile. The ketone functionality can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalization reactions. The isopropenyl group is susceptible to electrophilic addition, hydrogenation, and polymerization reactions.

This dual functionality makes **3-Isopropenylcyclohexanone** a potentially valuable building block in organic synthesis for the construction of more complex molecules, including natural products and pharmaceutical intermediates. The cyclohexanone scaffold is a common motif in many biologically active compounds.

Spectroscopic Data



The characterization of **3-Isopropenylcyclohexanone** relies on standard spectroscopic techniques. The key spectral features are summarized below.

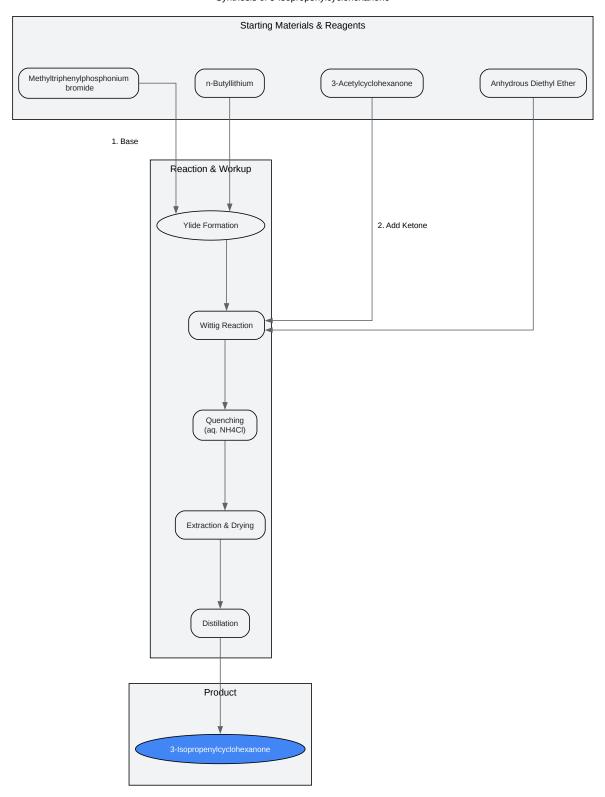
Spectroscopic Data	Key Features	
Infrared (IR) Spectrum	A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm ⁻¹ . Absorptions corresponding to the C=C stretch of the isopropenyl group would appear around 1645 cm ⁻¹ .	
Nuclear Magnetic Resonance (NMR) Spectrum	The ¹ H NMR spectrum would show characteristic signals for the vinyl protons of the isopropenyl group, as well as signals for the methyl protons and the protons on the cyclohexanone ring. The ¹³ C NMR spectrum would show a signal for the ketone carbonyl carbon in the downfield region (around 210 ppm) and signals for the sp ² carbons of the isopropenyl group.	

Experimental Workflow and Logical Relationships

The synthesis of **3-Isopropenylcyclohexanone** can be visualized as a clear workflow, highlighting the key reagents and transformations.



Synthesis of 3-Isopropenylcyclohexanone



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Caption: A flowchart illustrating the synthetic workflow for producing **3-Isopropenylcyclohexanone** via a Wittig reaction.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of **3-Isopropenylcyclohexanone**. This represents a significant knowledge gap and an opportunity for future research. Given the prevalence of the cyclohexanone motif in pharmacologically active molecules, investigations into the biological properties of this compound could yield valuable insights.

Conclusion

3-Isopropenylcyclohexanone is a specialty chemical with potential as a versatile building block in organic synthesis. This guide has consolidated the available information on its physical and chemical properties, with a focus on its synthesis as detailed in the scientific literature. Further research is warranted to fully elucidate its reactivity, and to explore its potential biological activities, which could open new avenues for its application in drug discovery and development. Professionals are encouraged to consult the primary literature for detailed experimental procedures and to exercise appropriate laboratory safety precautions when handling this compound.

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References

- 1. Asymmetric Synthesis of Cyclohexene Nucleoside Analogues [acs.figshare.com]
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